molecular formula C9H17NO2 B13193805 3-(1-Hydroxypropan-2-yl)azepan-2-one

3-(1-Hydroxypropan-2-yl)azepan-2-one

Cat. No.: B13193805
M. Wt: 171.24 g/mol
InChI Key: SYUNSZZQWVNZGZ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Hydroxypropan-2-yl)azepan-2-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1,3-diaminopropane with a suitable carbonyl compound can lead to the formation of the azepanone ring . The reaction conditions typically involve the use of a catalyst and a solvent, with the reaction being carried out at elevated temperatures to facilitate cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including the use of high-pressure reactors and advanced purification techniques to ensure the desired product quality .

Chemical Reactions Analysis

Types of Reactions

3-(1-Hydroxypropan-2-yl)azepan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(1-Hydroxypropan-2-yl)azepan-2-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(1-Hydroxypropan-2-yl)azepan-2-one involves its interaction with specific molecular targets. The hydroxyl and carbonyl groups in the compound can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The nitrogen atom in the ring can also participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Azepan-2-one: A structurally similar compound with a six-membered ring.

    1-Hydroxypropan-2-one: A simpler compound with a hydroxyl group and a carbonyl group.

Uniqueness

3-(1-Hydroxypropan-2-yl)azepan-2-one is unique due to its seven-membered ring structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

3-(1-hydroxypropan-2-yl)azepan-2-one

InChI

InChI=1S/C9H17NO2/c1-7(6-11)8-4-2-3-5-10-9(8)12/h7-8,11H,2-6H2,1H3,(H,10,12)

InChI Key

SYUNSZZQWVNZGZ-UHFFFAOYSA-N

Canonical SMILES

CC(CO)C1CCCCNC1=O

Origin of Product

United States

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